5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzaldehyde with piperazine to form an intermediate, which is then subjected to further reactions to introduce the isoindole moiety. The final step often involves the cyclization of the intermediate to form the desired compound under controlled conditions, such as specific temperatures and the use of catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial methods may employ more efficient purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
- 5-[(4-benzylpiperazin-1-yl)carbonyl]pyrrolidin-3-ol
- 4-(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one
Uniqueness
Compared to similar compounds, 5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a piperazine ring and an isoindole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazine-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H25N3O3/c1-19-7-10-22(11-8-19)30-26(32)23-12-9-21(17-24(23)27(30)33)25(31)29-15-13-28(14-16-29)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
OXZRYTMNFWBRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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